2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide
Overview
Description
2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide is an organic compound with the molecular formula C8H5Cl2F2NO. It is characterized by the presence of both chloro and difluoro substituents on the acetamide moiety, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-chloroaniline with 2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-chloroaniline+2,2-difluoroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thiol derivatives.
Hydrolysis: Formation of 4-chloroaniline and difluoroacetic acid.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)-2,2-difluoroacetamide
- 2-chloro-N-(3-chlorophenyl)-2,2-difluoroacetamide
- 2-chloro-N-(4-bromophenyl)-2,2-difluoroacetamide
Uniqueness
2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide is unique due to the specific positioning of the chloro and difluoro substituents, which can influence its reactivity and biological activity. The presence of both chloro and difluoro groups can enhance its stability and modify its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWLHPPHIMQNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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